

Understanding CAP3 assembly output files

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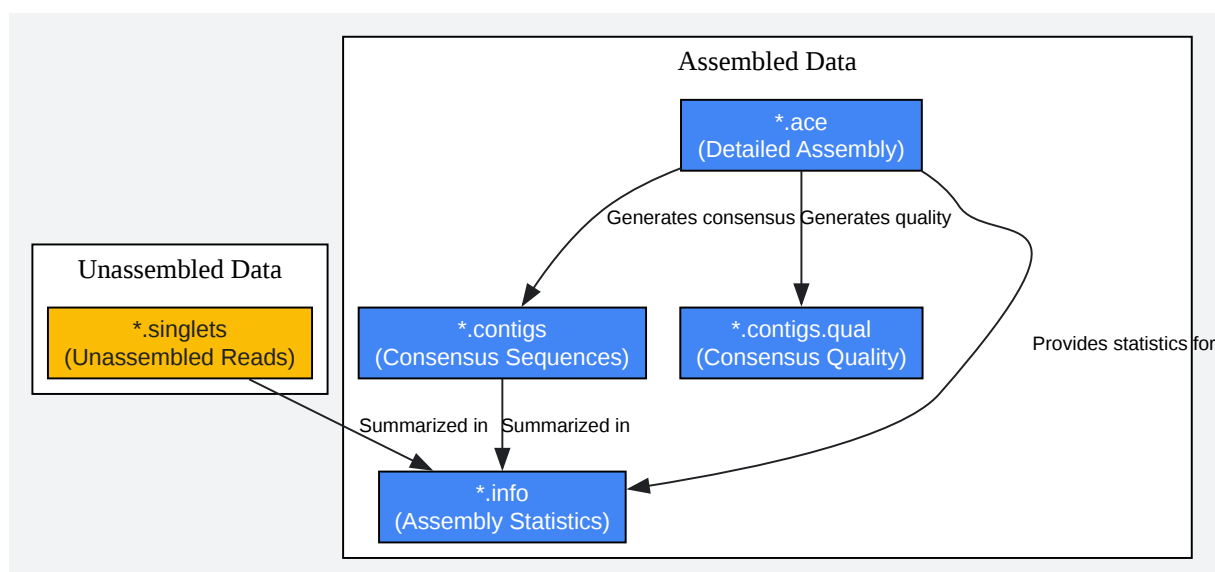
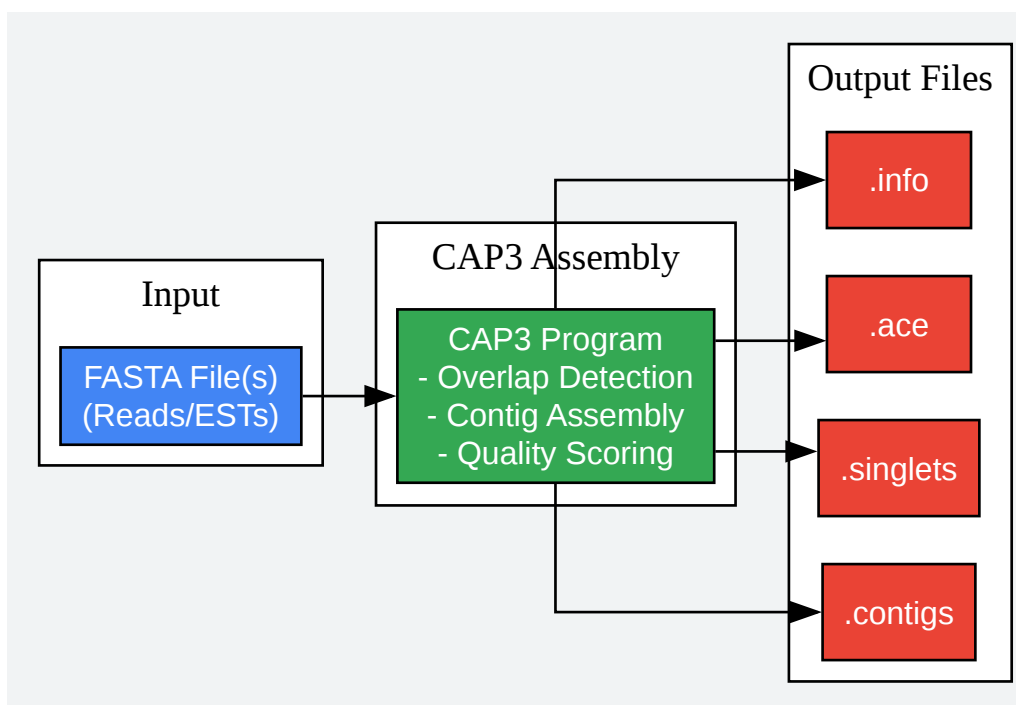
An In-depth Technical Guide to Understanding CAP3 Assembly Output Files

Introduction

The CAP3 (Contig Assembly Program 3) is a widely used bioinformatics tool for the assembly of DNA sequences. It is particularly effective for assembling expressed sequence tags (ESTs) and other short reads. A thorough understanding of its output files is crucial for researchers, scientists, and drug development professionals to accurately interpret assembly results, assess the quality of the assembled contigs, and proceed with downstream analyses such as gene annotation, SNP discovery, and transcriptomics. This guide provides a detailed examination of the core output files generated by CAP3, with a focus on their structure, the quantitative data they contain, and their interrelationships.

CAP3 Assembly Workflow

The CAP3 assembly process takes a set of DNA sequences in FASTA format as input and produces a series of output files that describe the resulting contigs (assembled sequences) and singlets (sequences that were not assembled). The overall workflow can be visualized as follows:



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